2-Amino-6-(4-bromophenyl)-3,4,5,6-tetrahydropyrimidin-4-one
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Overview
Description
2-Amino-6-(4-bromophenyl)-3,4,5,6-tetrahydropyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-bromophenyl)-3,4,5,6-tetrahydropyrimidin-4-one typically involves the reaction of phenacyl bromides with substituted thiosemicarbazides in absolute ethanol without a catalyst . This reaction forms six-membered rings, resulting in the desired compound.
Industrial Production Methods
These reactions often use amine-functionalized silica magnetic nanoparticles as catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(4-bromophenyl)-3,4,5,6-tetrahydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
2-Amino-6-(4-bromophenyl)-3,4,5,6-tetrahydropyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its antiproliferative activity against cancer cells.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Amino-6-(4-bromophenyl)-3,4,5,6-tetrahydropyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like EGFR, BRAF V600E, and VEGFR-2, which are involved in cell proliferation and survival . The compound binds to these enzymes, blocking their activity and leading to reduced cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-bromophenol: This compound has a similar structure but lacks the tetrahydropyrimidin-4-one ring.
2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl phenol: This derivative has different substituents on the pyrimidine ring.
Uniqueness
2-Amino-6-(4-bromophenyl)-3,4,5,6-tetrahydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple enzymes involved in cancer cell proliferation makes it a promising candidate for further research and development.
Properties
IUPAC Name |
2-amino-4-(4-bromophenyl)-4,5-dihydro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-7-3-1-6(2-4-7)8-5-9(15)14-10(12)13-8/h1-4,8H,5H2,(H3,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHAJFGOQIOVPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(NC1=O)N)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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